molecular formula C20H21N3O B1634033 5-HT3 antagonist 3 CAS No. 120635-47-4

5-HT3 antagonist 3

Cat. No.: B1634033
CAS No.: 120635-47-4
M. Wt: 319.4 g/mol
InChI Key: NCNFDKWULDWJDS-UHFFFAOYSA-N
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Description

5-HT3 antagonist 3 is a compound that acts as a receptor antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. These receptors are found in the terminals of the vagus nerve and certain areas of the brain. The primary use of 5-HT3 antagonists is in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy, radiotherapy, and certain surgeries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-HT3 antagonist 3 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. For example, the synthesis of ondansetron, a well-known 5-HT3 antagonist, involves the use of palladium-catalyzed coupling reactions .

Industrial Production Methods: Industrial production of 5-HT3 antagonists involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-HT3 antagonists undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a 5-HT3 antagonist may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

5-HT3 antagonists have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-HT3 antagonists involves blocking the action of serotonin on the 5-HT3 receptor. This receptor is a cation-selective ligand-gated ion channel. When serotonin binds to the 5-HT3 receptor, it causes depolarization of the presynaptic nerve endings, leading to the release of neurotransmitters such as gamma-aminobutyric acid, glutamate, and acetylcholine. By blocking this receptor, 5-HT3 antagonists prevent the release of these neurotransmitters, thereby reducing nausea and vomiting .

Comparison with Similar Compounds

5-HT3 antagonist 3 can be compared with other similar compounds such as ondansetron, granisetron, and palonosetron. These compounds share a similar mechanism of action but differ in their chemical structures, receptor affinity, and duration of effect . For example:

These differences make each compound unique in terms of its clinical applications and effectiveness in treating nausea and vomiting.

Properties

IUPAC Name

12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNFDKWULDWJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869652
Record name 10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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